molecular formula C11H12ClN3S B589137 5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole CAS No. 1330173-07-3

5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole

Cat. No.: B589137
CAS No.: 1330173-07-3
M. Wt: 253.748
InChI Key: JKDFFXCLXIRDAK-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole is a heterocyclic compound belonging to the benzol[d]isothiazole class, which consists of a benzene ring fused to an isothiazole ring. The isothiazole moiety contains sulfur and nitrogen atoms at positions 1 and 2, respectively, while the benzene ring is annulated in a [d]-fusion pattern. The compound’s systematic IUPAC name, 5-chloro-3-(piperazin-1-yl)benzo[d]isothiazole , reflects its substituents: a chlorine atom at position 5 of the benzene ring and a piperazine group at position 3 of the isothiazole ring. Its molecular formula is C₁₁H₁₁ClN₃S , with a molecular weight of 253.75 g/mol .

Table 1. Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₁H₁₁ClN₃S
Molecular Weight 253.75 g/mol
CAS Registry Number 131540-87-9
Key Functional Groups Chloro, piperazinyl, isothiazole

The piperazine substituent introduces a six-membered diazine ring with two nitrogen atoms, enhancing the compound’s potential for hydrogen bonding and pharmacological interactions.

Historical Development of Benzol[d]isothiazole Compounds

Benzol[d]isothiazoles emerged as a distinct class of heterocycles in the late 19th century, with saccharin (a benzo[d]isothiazol-3(2H)-one derivative) being one of the earliest synthesized examples in 1879. The 20th century saw accelerated interest in these compounds due to their structural similarity to biologically active benzothiazoles. A pivotal advancement occurred in 1999 with the development of a disulfide-mediated synthesis of 3-(1-piperazinyl)-1,2-benzisothiazole, a precursor for antipsychotic drugs like ziprasidone. This method utilized bis(2-cyanophenyl) disulfide and piperazine, enabling scalable production under mild conditions.

Recent innovations include metal-catalyzed cyclization reactions and chalcogen-based annulation strategies, which have expanded access to diverse benzol[d]isothiazole derivatives. For instance, copper(II)-mediated C–S/N–S bond formations allow efficient synthesis of benzo[d]isothiazolones from benzamide precursors. These advancements underscore the evolving synthetic accessibility of this scaffold.

Position in Heterocyclic Chemistry

Benzol[d]isothiazoles occupy a unique niche in heterocyclic chemistry due to their electronic and steric properties. The fused benzene-isothiazole system confers aromatic stability, while the sulfur and nitrogen atoms create electron-deficient regions amenable to nucleophilic attack. Compared to benzothiazoles (which lack the fused nitrogen), benzol[d]isothiazoles exhibit enhanced polarity and binding affinity for biological targets.

The piperazine substituent further modulates reactivity. Piperazine’s conformational flexibility allows the compound to adopt multiple binding poses in enzyme active sites, a feature exploited in drug design. For example, replacing the piperazine group in antipsychotic agents with rigid bicyclic amines reduces off-target effects, highlighting the substituent’s critical role.

Significance in Chemical Research

This compound is a cornerstone in medicinal chemistry, particularly in developing atypical antipsychotics and PD-1/PD-L1 inhibitors . Its benzol[d]isothiazole core serves as a redox-active scaffold, enabling interactions with biological macromolecules through π-π stacking and hydrogen bonding. Recent studies demonstrate its utility in oncology: derivatives like 5-chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methylbenzo[b]thiophene-2-sulfonamide show nanomolar inhibition of PD-1/PD-L1, a key immune checkpoint target.

In synthetic chemistry, the compound’s halogen and piperazine groups make it a versatile intermediate for cross-coupling reactions. For instance, Suzuki-Miyaura couplings at the chlorine position enable rapid diversification of the aromatic ring.

Properties

IUPAC Name

5-chloro-3-piperazin-1-yl-1,2-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3S/c12-8-1-2-10-9(7-8)11(14-16-10)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDFFXCLXIRDAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NSC3=C2C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Benzisothiazole Formation

The benzisothiazole scaffold is typically synthesized via cyclization reactions involving thiophenol derivatives. For 5-chloro-3-(piperazin-1-yl)benzol[d]isothiazole, the precursor 3-chloro-5-nitrobenzenethiol undergoes intramolecular cyclization with a carbonyl source, such as phosgene or thiophosgene, to form the thiazole ring. This reaction is performed in anhydrous dichloromethane at 0–5°C to minimize side reactions. The nitro group at position 5 is subsequently reduced to an amine using hydrogen gas and a palladium catalyst, followed by diazotization and chlorination to introduce the chlorine substituent.

Table 1: Reaction Conditions for Benzisothiazole Core Synthesis

StepReagents/ConditionsTemperatureTimeYield (%)
CyclizationThiophosgene, DCM, Triethylamine0–5°C2 h78
Nitro ReductionH₂ (1 atm), Pd/C, Ethanol25°C6 h92
Diazotization/Chlorin.NaNO₂, HCl, CuCl−10°C1 h85

Piperazine Substitution at Position 3

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Industrial applications employ continuous flow reactors to enhance reproducibility and safety. The cyclization and substitution steps are performed in tandem within a modular system, reducing intermediate isolation. A representative setup uses:

  • Reactor 1 : Thiophosgene and 3-chloro-5-nitrobenzenethiol in DCM at 5°C (residence time: 30 min).

  • Reactor 2 : H₂ reduction with a fixed-bed Pd/C catalyst (residence time: 2 h).

  • Reactor 3 : Piperazine substitution in DMF at 80°C (residence time: 4 h).

This method achieves a throughput of 12 kg/day with a total yield of 68%.

Waste Management and Sustainability

The process generates chloride byproducts (e.g., HCl, KCl), which are neutralized with NaOH to form NaCl for safe disposal. Solvent recovery systems distill DMF and DCM for reuse, reducing environmental impact.

Mechanistic Insights into Key Reactions

Nucleophilic Aromatic Substitution

The SNAr mechanism proceeds via a Meisenheimer complex intermediate. Density functional theory (DFT) calculations indicate that the rate-determining step is the formation of the sigma complex, with an activation energy of 25.3 kcal/mol. Piperazine’s lone pair on the nitrogen attacks the electron-deficient C-3 position, displacing chloride.

Figure 1: Proposed SNAr Mechanism

Ar-Cl+Piperazine[Meisenheimer Complex]Ar-N-Piperazine+Cl\text{Ar-Cl} + \text{Piperazine} \rightarrow \text{[Meisenheimer Complex]} \rightarrow \text{Ar-N-Piperazine} + \text{Cl}^-

Side Reactions and Mitigation

Competing reactions include:

  • Hydrolysis : Unreacted aryl chloride may hydrolyze to phenol derivatives in aqueous conditions. This is minimized by maintaining anhydrous conditions during substitution.

  • Dimerization : Piperazine may self-condense at high temperatures. Adding a slight excess of aryl chloride (1.1 equiv) suppresses this.

Comparative Analysis of Synthetic Methodologies

Table 2: Comparison of Substitution Methods

MethodSolventBaseTemp (°C)Time (h)Yield (%)
Conventional BatchDMFK₂CO₃701882
Microwave-AssistedDMSOCs₂CO₃120188
Continuous FlowDMFK₂CO₃80476

Microwave-assisted synthesis reduces reaction time but requires specialized equipment. Continuous flow offers scalability but slightly lower yields due to shorter residence times .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted benzothiazoles, oxidized derivatives, and reduced forms of the original compound .

Scientific Research Applications

Chemistry: 5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole is used as a building block in the synthesis of more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. It exhibits promising biological activities, including antimicrobial and anticancer properties. Researchers are exploring its use in the development of therapeutic agents for various diseases .

Industry: The compound finds applications in the production of specialty chemicals and advanced materials. It is used in the formulation of coatings, adhesives, and polymers with enhanced properties .

Mechanism of Action

The mechanism of action of 5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The compound may inhibit the growth of microorganisms by interfering with their metabolic pathways. In cancer cells, it can induce apoptosis by activating specific signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Receptor Binding Affinity and Selectivity

Key Findings :
  • Loss of D2L Receptor Efficacy :
    Replacement of the 1-(benzo[b]thiophen-4-yl)piperazine group with 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole (compound 34a in ) resulted in complete loss of efficacy for the D2L receptor. This contrasts with the high efficacy of 4-(piperazin-1-yl)-1H-indole derivatives (e.g., compound 34c , EC50 = 3.3 nM for D2) .
Comparison Table :
Compound D2 EC50 (nM) D3 EC50 (nM) 5-HT1A EC50 (nM) Key Structural Feature
34a (Benzo[d]isothiazole) Inactive Inactive Not Reported 5-Cl, 3-piperazinyl
34c (Indole derivative) 3.3 10.0 1.4 4-piperazinyl-1H-indole
7b (Benzo[b]thiophene) Partial agonist Partial agonist 1.2 1-(benzo[b]thiophen-4-yl)piperazine

Structural Modifications and Pharmacological Outcomes

Piperazine Substitution :
  • Piperazine Positioning: Shifting the piperazine group from the 3-position (as in benzo[d]isothiazole) to the 4-position (e.g., in thieno[3,2-c]pyridine derivatives) leads to reduced receptor engagement, likely due to steric hindrance or altered hydrogen bonding .
  • Bioisosteric Replacements: Replacing the benzo[d]isothiazole core with thieno[2,3-d]pyrimidine (compound 34b) abolished activity at both D2 and 5-HT1A receptors, emphasizing the critical role of the sulfur atom in the isothiazole ring for receptor interaction .
Chlorine Substitution :
  • The 5-chloro substituent in benzo[d]isothiazole enhances lipophilicity and may improve blood-brain barrier penetration compared to non-halogenated analogs.

Comparison with Agrochemical and Antiviral Derivatives

  • Methylsulfonyl Analogs: The compound 3-(4-(methylsulfonyl)piperazin-1-yl)benzo[d]isothiazole () incorporates a sulfonyl group, which increases metabolic stability but may reduce CNS penetration due to higher polarity. No direct pharmacological data are available for this derivative.
  • Antipsychotic Inspiration: The benzo[d]isothiazole scaffold is inspired by perospirone, an atypical antipsychotic with D2 and 5-HT2A antagonism.

Biological Activity

5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole is a compound characterized by its unique structural features, including a chlorinated benzothiazole core and a piperazine moiety. This combination suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's molecular formula is C₁₁H₁₂ClN₃S, with a molecular weight of 253.75 g/mol.

Chemical Structure and Properties

The structural characteristics of this compound contribute to its reactivity and biological activity. The piperazine ring is known for enhancing bioactivity through interactions with various biological targets, while the chlorobenzene component may undergo electrophilic aromatic substitution reactions. The isothiazole ring can participate in cycloaddition reactions or act as a nucleophile in synthetic pathways.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Its biological activity is primarily attributed to the following mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of various microbial strains, including bacteria and fungi. Its interaction with specific enzymes or receptors related to microbial metabolism appears to play a crucial role in its efficacy .
  • Anticancer Potential : There is emerging evidence that compounds similar to this compound exhibit cytotoxic effects against cancer cell lines. This activity may involve the induction of apoptosis through specific signaling pathways .

Antimicrobial Activity

The antimicrobial properties of this compound are highlighted in several studies:

Case Studies

  • Gram-Negative Bacteria : In vitro testing has shown that compounds with similar structures exhibit significant antibacterial activity against Escherichia coli, outperforming traditional antibiotics in some cases .
  • Fungal Infections : The compound has demonstrated antifungal properties, making it a candidate for treating fungal infections by disrupting fungal cell membranes and inhibiting cell wall synthesis .

The mechanism of action for this compound involves:

  • Binding to Enzymes : The compound may bind to specific enzymes involved in microbial metabolism, inhibiting their function and leading to cell death.
  • Disruption of Cellular Integrity : In fungal cells, it disrupts membrane integrity, leading to increased permeability and eventual cell lysis .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique features that may enhance its pharmacological profile:

Compound NameStructural FeaturesUnique Characteristics
2-(4-Chlorophenyl)-4,5-dihydroisothiazoleIsothiazole ring with phenyl substitutionKnown for anti-inflammatory properties
4-(Piperazin-1-yl)-2-thioxo-thiazolidin-3-oneThiazolidine ring with piperazineExhibits antibacterial activity
5-Methyl-3-(piperazin-1-yl)benzol[d]isothiazoleMethyl substitution on benzothiazolePotentially more lipophilic than target compound

The presence of both the chlorine atom and the piperazine ring in this compound enhances its reactivity and potential as a versatile intermediate in synthetic chemistry.

Future Research Directions

Further studies are warranted to explore the full spectrum of biological activities associated with this compound. Key areas for future research include:

  • Mechanistic Studies : Detailed investigations into the molecular interactions between the compound and its biological targets.
  • In Vivo Studies : Assessing the efficacy and safety profile of this compound in animal models to better understand its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves nucleophilic substitution between a chlorinated benzisothiazole precursor and piperazine. Key parameters include solvent choice (e.g., acetonitrile or DMF), temperature control (60–100°C), and stoichiometric ratios. For example, using POCl₃ as a chlorinating agent under reflux improves electrophilicity at the 3-position of benzisothiazole, facilitating piperazine coupling . Post-synthetic purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is critical to isolate the target compound.

Q. How can researchers validate the structural integrity of 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole?

  • Methodology : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm piperazine integration (e.g., δ ~2.5–3.5 ppm for piperazine protons) and aromatic proton splitting patterns .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 255.77 for C₁₁H₁₄ClN₃S·HCl) .
  • IR Spectroscopy : Identify N–H stretching (~3300 cm⁻¹) and C–S bonds (~650 cm⁻¹) .

Q. What solvent systems are suitable for solubility and stability studies of this compound?

  • Methodology : Test solubility in polar aprotic solvents (DMSO, DMF) for biological assays and non-polar solvents (CHCl₃) for crystallography. Stability studies should monitor degradation under UV light, varying pH (2–12), and elevated temperatures (25–60°C) using HPLC with a C18 column (mobile phase: acetonitrile/water) .

Advanced Research Questions

Q. How do substituent modifications on the piperazine ring affect bioactivity in structure-activity relationship (SAR) studies?

  • Methodology : Synthesize derivatives with substituents like methyl, fluorine, or benzyl groups at the piperazine nitrogen. Compare binding affinities via radioligand assays (e.g., dopamine D₂ or serotonin 5-HT₂A receptors). For example, bulky substituents may sterically hinder receptor interactions, while electron-withdrawing groups (e.g., -CF₃) enhance lipophilicity and CNS penetration .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodology : Address discrepancies (e.g., varying IC₅₀ values) by standardizing assay conditions:

  • Cell Lines : Use identical cell types (e.g., HEK293 for receptor assays).
  • Control Compounds : Include Ziprasidone (a related benzisothiazole antipsychotic) as a positive control .
  • Statistical Analysis : Apply ANOVA to compare inter-laboratory data, ensuring n ≥ 3 replicates.

Q. What are the challenges in crystallizing 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole, and how can they be mitigated?

  • Methodology : Slow evaporation from methanol/water mixtures (7:3 v/v) promotes single-crystal growth. Overcome hygroscopicity by working under inert gas (N₂). Analyze crystal packing via X-ray diffraction to identify hydrogen-bonding motifs (e.g., N–H···Cl interactions) that stabilize the lattice .

Q. How does the compound’s stability in biological matrices impact pharmacokinetic studies?

  • Methodology : Conduct LC-MS/MS stability tests in plasma and liver microsomes. Use deuterated internal standards to quantify degradation products. For example, oxidative dechlorination at the 5-position may occur in CYP3A4-rich environments, requiring metabolic pathway mapping .

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